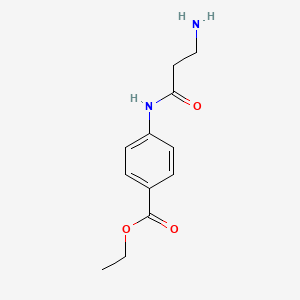
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde
概要
説明
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a pyridine ring and a carbaldehyde group, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with pyridine-3-carbaldehyde under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, primary amines in ethanol.
Major Products Formed
Oxidation: 8-Methyl-2-(pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(pyridin-3-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde involves its interaction with various molecular targets:
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline-3-carbaldehyde: Lacks the methyl and pyridine substituents, making it less versatile in chemical reactions.
2-Methylquinoline-3-carbaldehyde: Similar structure but without the pyridine ring, leading to different biological activities.
8-Methylquinoline-3-carbaldehyde: Lacks the pyridine ring, affecting its ability to interact with certain biological targets.
Uniqueness
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde is unique due to its combination of a quinoline core, a pyridine ring, and a carbaldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
8-methyl-2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O/c1-11-4-2-5-12-8-14(10-19)16(18-15(11)12)13-6-3-7-17-9-13/h2-10H,1H3 |
InChIキー |
KKYZJJKFPVHXNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)




![N-[2-(3-Amino-4-methoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8492969.png)

![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)





